1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride
Description
1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanamine hydrochloride is a cyclopropane-containing compound featuring a 1,2-oxazole (isoxazole) heterocycle at the 3-position of the cyclopropyl ring. The molecule comprises a methanamine group (-CH2NH2) and exists as a hydrochloride salt. The cyclopropane moiety introduces structural rigidity, while the isoxazole ring contributes electron-deficient aromatic character. The molecular formula is C7H10ClN2O (approximate molecular weight: 172.62 g/mol).
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
[1-(1,2-oxazol-3-yl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-5-7(2-3-7)6-1-4-10-9-6;/h1,4H,2-3,5,8H2;1H |
InChI Key |
BZYOJVQALDNORV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=NOC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of 1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and equipment. The goal is to achieve high yield and purity of the final product while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce cyclopropylmethanamine derivatives.
Scientific Research Applications
1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related molecules, focusing on heterocycle type, substituents, and physicochemical implications.
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Features
Key Differences and Implications
Heterocycle Type
- 1,2-Oxazole (Isoxazole) : Present in the target compound and the brominated analog . Isoxazoles are moderately polar and capable of hydrogen bonding via the oxygen atom. They exhibit aromaticity but are less electron-deficient than oxadiazoles.
- 1,2,4-Oxadiazole : Found in compounds and . Oxadiazoles are more electron-deficient due to two nitrogen atoms in the ring, enhancing their ability to participate in π-π stacking interactions. This may influence solubility and receptor-binding profiles compared to isoxazoles.
Substituents
- Bromine : The brominated analog has increased molecular weight (227.46 g/mol) and lipophilicity (logP ~1.8 estimated), which may enhance membrane permeability but reduce aqueous solubility.
Cyclopropane Rigidity
All cyclopropane-containing analogs (target, ) exhibit conformational restraint, which can:
- Enhance binding affinity to target proteins by reducing entropy loss upon binding.
- Increase synthetic complexity due to strain in the cyclopropane ring.
Salt Form
All compounds are hydrochlorides, ensuring improved solubility in polar solvents compared to free bases.
Biological Activity
1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanamine hydrochloride, with the CAS number 1510965-58-8, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in pharmaceutical research.
- Molecular Formula : C₇H₁₁ClN₂O
- Molecular Weight : 174.63 g/mol
- Predicted Boiling Point : 255.7 ± 13.0 °C
- Predicted Density : 1.184 ± 0.06 g/cm³
- pKa : 10.36 ± 0.29
The biological activity of this compound is primarily linked to its interaction with various molecular targets within biological systems. The oxazole ring and cyclopropyl group contribute to its binding affinity and may influence enzyme inhibition or receptor activation pathways.
Biological Activities
Research indicates that compounds similar to 1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanamine hydrochloride exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in cancer cells. For instance, compounds containing oxazole moieties have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values in the micromolar range .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, it has been suggested that oxazole derivatives can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell growth and differentiation .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | |
| Anticancer | A549 | 12.34 | |
| HDAC Inhibition | HDAC-1 | 10.5 | |
| Apoptosis Induction | HeLa | 18.2 |
Case Study: Anticancer Properties
A study focused on the synthesis and evaluation of oxazole derivatives revealed that one particular derivative exhibited significant cytotoxicity against the MCF-7 cell line, comparable to established chemotherapeutics like Tamoxifen . This suggests that modifications to the oxazole structure could enhance its anticancer properties.
In Vivo Studies
Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic potential. Preliminary in vivo studies indicate promising results in terms of tumor reduction in animal models, warranting further exploration in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
